4,5-Difluoro-2-methylbenzonitrile
Overview
Description
4,5-Difluoro-2-methylbenzonitrile is an organic compound that belongs to the nitrile family . It is a heterocyclic organic compound with the molecular formula C8H5F2N . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular weight of this compound is 153.128806 g/mol . The canonical SMILES structure is CC1=CC(=C(C=C1C#N)F)F . The InChI Key for this compound is NEUWJWYFYDQUMY-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a boiling point of 214.288ºC at 760 mmHg . The flash point is 83.399ºC . The density of this compound is 1.217 g/cm³ .Scientific Research Applications
Geometrical Structure and Vibrational Spectra Analysis
Research on compounds similar to 4,5-Difluoro-2-methylbenzonitrile, like 5-fluoro-2-methylbenzonitrile, involves analyzing their geometric structure using quantum mechanical calculations. This includes studying bond lengths, angles, and dihedral angles. The vibrational spectra of these compounds are recorded and analyzed, contributing to our understanding of molecular structures and properties (Ajaypraveenkumar et al., 2017).
Non-Linear Optical (NLO) Properties
These compounds have potential applications in non-linear optics (NLO), such as frequency doubling and second harmonic generation (SHG). Research explores the NLO properties using different theoretical methods, which is significant for developing optical and electronic materials (Ajaypraveenkumar et al., 2017).
Electronic Structure and Thermo Dynamical Analysis
Understanding the electronic structure of such molecules is crucial in material science. Computational methods like Density Functional Theory (DFT) are employed to predict various thermodynamic properties like entropy, enthalpy, and Gibbs free energy, which are essential in material design and application (Ajaypraveenkumar et al., 2017).
Synthesis and Characterization for Polymer Science
Compounds structurally related to this compound are used in synthesizing novel polymeric materials. For instance, aromatic polyamides based on similar compounds have been synthesized and characterized, displaying properties like solubility in polar solvents and thermal stability, making them useful in polymer science and engineering (Hsiao & Chu, 1997).
Applications in Solar Energy
Derivatives of this compound are explored for their role in enhancing the efficiency of polymer solar cells. The incorporation of such compounds in solar cell layers has shown to improve power conversion efficiency, demonstrating their potential in renewable energy technology (Jeong et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4,5-difluoro-2-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUWJWYFYDQUMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661262 | |
Record name | 4,5-Difluoro-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003708-82-4 | |
Record name | 4,5-Difluoro-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.